molecular formula C6H5FN2O B1381195 4-Amino-2-fluoronicotinaldehyde CAS No. 1289119-17-0

4-Amino-2-fluoronicotinaldehyde

Cat. No.: B1381195
CAS No.: 1289119-17-0
M. Wt: 140.11 g/mol
InChI Key: VKLNARJCFLEDAA-UHFFFAOYSA-N
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Description

4-Amino-2-fluoronicotinaldehyde is a heterocyclic compound with the molecular formula C6H5FN2O. It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and a fluorine atom is attached to the 2nd carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often use readily available starting materials and employ techniques such as catalytic hydrogenation and selective fluorination to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoronicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

4-Amino-2-fluoronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-amino-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLNARJCFLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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